Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate
Overview
Description
“Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate” is a complex organic compound. It is related to “Methyl 4-bromophenylacetate”, which is made from 4-bromophenylacetic acid by Fischer esterification . The compound is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of related compounds involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by various physicochemical properties and spectroanalytical data such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions of related compounds involve the formation of esters and hydrazone derivatives . Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol . A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include a molecular weight of 229.075 and a linear formula of C9H9BrO2 .Scientific Research Applications
Synthesis of Novel Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which contains a 4-bromophenyl group, was synthesized .
- Methods of Application : The compound was obtained via a four-step protocol. The 1,2,4-triazole derivative was prepared in a simple and efficient procedure .
- Results or Outcomes : The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .
Biological Activities of Pyrazoline Derivatives
- Scientific Field : Biochemistry
- Summary of the Application : A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), was studied for its biological activities on rainbow trout alevins .
- Methods of Application : The study investigated the neurotoxic potentials of the B4 compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .
- Results or Outcomes : The study is the first novel research to investigate these potentials .
Antileishmanial and Antimalarial Activities
- Scientific Field : Pharmacology
- Summary of the Application : Some hydrazine-coupled pyrazole derivatives, which contain a similar structure to “Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate”, were synthesized and evaluated for their antileishmanial and antimalarial activities .
- Methods of Application : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biological Potential of Indole Derivatives
- Scientific Field : Biochemistry
- Summary of the Application : Indole derivatives, which contain a similar structure to “Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate”, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Antileishmanial and Antimalarial Activities
- Scientific Field : Pharmacology
- Summary of the Application : Some hydrazine-coupled pyrazole derivatives, which contain a similar structure to “Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate”, were synthesized and evaluated for their antileishmanial and antimalarial activities .
- Methods of Application : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biological Potential of Indole Derivatives
- Scientific Field : Biochemistry
- Summary of the Application : Indole derivatives, which contain a similar structure to “Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate”, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Safety And Hazards
properties
IUPAC Name |
methyl 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10,14H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVAISZYOOBGQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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